molecular formula C28H39BrO2 B12538147 2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one CAS No. 143036-61-7

2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one

Cat. No.: B12538147
CAS No.: 143036-61-7
M. Wt: 487.5 g/mol
InChI Key: ZAUGZUHVSAMMGC-UHFFFAOYSA-N
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Description

2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one is a complex organic compound characterized by the presence of a bromine atom, a decyloxy group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting ketones to alcohols.

    Oxidation: Potassium permanganate (KMnO4) can oxidize the ketone to a carboxylic acid.

Major Products

    Substitution: Formation of iodinated derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one involves its interaction with specific molecular targets. The bromine atom and the biphenyl structure allow the compound to engage in various binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one is unique due to the combination of the decyloxy group and the specific positioning of the bromine atom and the ketone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

143036-61-7

Molecular Formula

C28H39BrO2

Molecular Weight

487.5 g/mol

IUPAC Name

2-bromo-1-[4-(4-decoxyphenyl)phenyl]-4-methylpentan-1-one

InChI

InChI=1S/C28H39BrO2/c1-4-5-6-7-8-9-10-11-20-31-26-18-16-24(17-19-26)23-12-14-25(15-13-23)28(30)27(29)21-22(2)3/h12-19,22,27H,4-11,20-21H2,1-3H3

InChI Key

ZAUGZUHVSAMMGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(CC(C)C)Br

Origin of Product

United States

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